molecular formula C9H9Cl2NO2 B12632459 Ethyl 5,6-dichloro-2-methylnicotinate CAS No. 919354-65-7

Ethyl 5,6-dichloro-2-methylnicotinate

Cat. No.: B12632459
CAS No.: 919354-65-7
M. Wt: 234.08 g/mol
InChI Key: KMIKFCATUXBTKP-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-2-methylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a methyl group at the 2 position, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dichloro-2-methylnicotinate typically involves the chlorination of 2-methylnicotinic acid followed by esterification. One common method includes the reaction of 2-methylnicotinic acid with thionyl chloride to introduce the chlorine atoms at the 5 and 6 positions. The resulting 5,6-dichloro-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and esterification steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Ethyl 5,6-dichloro-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6-dichloro-2-methylnicotinate
  • Methyl 4,6-dichloro-2-methylnicotinate
  • 4,6-Dichloro-2-methylnicotinaldehyde
  • 4,6-Dichloro-2-methylnicotinonitrile

Uniqueness

Ethyl 5,6-dichloro-2-methylnicotinate is unique due to the specific positioning of the chlorine atoms and the ethyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the 5,6-dichloro substitution pattern may confer different biological activities and chemical stability compared to the 4,6-dichloro derivatives .

Biological Activity

Ethyl 5,6-dichloro-2-methylnicotinate (ECDMN) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ECDMN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 266.15 g/mol
  • CAS Number : 137520-86-6

ECDMN is characterized by its dichloro substitution on the pyridine ring, which is believed to enhance its biological activity compared to other nicotinate derivatives.

The biological activity of ECDMN primarily involves its interaction with various biological targets, including:

  • Enzyme Inhibition : ECDMN has been shown to inhibit certain enzymes critical for microbial survival, particularly those involved in cell wall synthesis. This inhibition can lead to bactericidal effects against pathogenic microorganisms.
  • Antifungal Activity : Research indicates that ECDMN exhibits antifungal properties by targeting glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme essential for fungal cell wall integrity. Inhibition of this enzyme can disrupt fungal growth and viability .
  • Pesticidal Properties : Due to its structural characteristics, ECDMN has potential applications as a pesticide. Studies suggest that it may effectively control certain agricultural pests by interfering with their metabolic pathways .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of ECDMN against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Candida albicans32 µg/mLInhibition of GlcN-6-P synthase
Staphylococcus aureus16 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of key metabolic enzymes

These results indicate that ECDMN possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted by Andruszkiewicz et al. demonstrated that ECDMN analogs exhibit significant inhibition against GlcN-6-P synthase with IC50 values ranging from 15 to 21 µM, highlighting its potential as a lead compound for developing antifungal therapies .
  • Agricultural Applications : Research on the efficacy of ECDMN as a pesticide revealed that it effectively reduces pest populations in controlled environments, suggesting its potential utility in sustainable agriculture practices .
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while ECDMN shows promising biological activity, it also exhibits irritant properties, necessitating careful handling and further safety assessments before clinical applications .

Properties

CAS No.

919354-65-7

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 5,6-dichloro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)8(11)12-5(6)2/h4H,3H2,1-2H3

InChI Key

KMIKFCATUXBTKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)Cl)Cl

Origin of Product

United States

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